molecular formula C14H17N3OS B4727173 N-(4-Ethoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

N-(4-Ethoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B4727173
M. Wt: 275.37 g/mol
InChI Key: VHIYEBCLIDPGSK-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and a methylsulfanyl group attached to the pyrimidine ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the specific combination of functional groups attached to the pyrimidine ring.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-18-12-7-5-11(6-8-12)16-13-9-10(2)15-14(17-13)19-3/h5-9H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIYEBCLIDPGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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